MDR‑Overcoming Potency: RF of the Diethylamino‑Disulfide Conjugate vs. Piperidine, Pyrrolidine, and Morpholine Analogs
In the 4β‑disulfide podophyllotoxin series, the compound derived from 3‑(diethylamino)‑1‑propanethiol (assigned as compound 17p in the RSC Advances study) displayed an RF of 1.20, dramatically lower than the RF of etoposide (7.40) and substantially better than the morpholine analog 17i (RF 1.73), the piperidine analog 17l (RF 0.33, but with notably weaker KB potency of 2.90 μM) and the N‑methylpiperazine analog 17j (RF 0.71) [1]. A lower RF indicates superior ability to maintain cytotoxicity in vincristine‑resistant cells relative to the sensitive parental line.
| Evidence Dimension | Resistance Factor (RF = IC₅₀ KB/VCR ÷ IC₅₀ KB) |
|---|---|
| Target Compound Data | 17p (diethylamino‑disulfide conjugate): RF = 1.20; IC₅₀ (KB) = 1.81 μM, IC₅₀ (KB/VCR) = 2.18 μM |
| Comparator Or Baseline | 17i (morpholine): RF = 1.73; 17j (N‑methylpiperazine): RF = 0.71; 17k (pyrrolidine): RF = 0.33; 17l (piperidine): RF = 0.33 (IC₅₀ KB 2.90 μM); Etoposide: RF = 7.40 |
| Quantified Difference | 17p RF is 6.2‑fold lower than etoposide and 1.4‑fold lower than morpholine analog 17i, while retaining stronger KB potency than piperidine analog 17l (1.81 μM vs 2.90 μM) |
| Conditions | KB (mouth epidermal carcinoma) and KB/VCR (vincristine‑resistant) cell lines; 72 h incubation; data from Table 1 of Zhu et al. (2015) |
Why This Matters
For procurement supporting MDR‑targeted discovery, a conjugate with an RF of 1.20 provides a balanced profile of high potency in sensitive cells and superior persistence of activity in resistant cells, unlike the piperidine analog whose low RF is driven by weak KB potency or the morpholine analog whose RF is higher, making the diethylamino building block indispensable for this SAR position.
- [1] Zhu, S.‑J.; Ying, H.‑Z.; Wu, Y.; Qiu, N.; Liu, T.; Yang, B.; Dong, X.‑W.; Hu, Y.‑Z. Design, Synthesis and Biological Evaluation of Novel Podophyllotoxin Derivatives Bearing 4β‑Disulfide/Trisulfide Bond as Cytotoxic Agents. RSC Adv. 2015, 5, 103172–103183. Table 1 and discussion (compounds 17i, 17j, 17k, 17l, 17p). View Source
